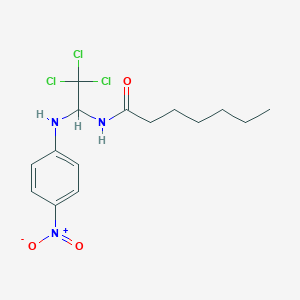
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide is a synthetic organic compound with the molecular formula C15H20Cl3N3O3 It is characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide typically involves the reaction of 4-nitroaniline with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting intermediate is then reacted with heptanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, suitable solvents like ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-aminoaniline derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Heptanoic acid and 4-nitroaniline.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichloromethyl group can participate in nucleophilic substitution reactions, potentially modifying biomolecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-nitroanilino)ethyl)heptanamide
- N-(2,2,2-Trichloro-1-(4-ethoxyanilino)ethyl)heptanamide
- N-(2,2,2-Trichloro-1-(2,4-dinitroanilino)ethyl)butanamide
Uniqueness
N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide is unique due to the specific positioning of the nitro group on the aniline ring and the length of the heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20Cl3N3O3 |
|---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]heptanamide |
InChI |
InChI=1S/C15H20Cl3N3O3/c1-2-3-4-5-6-13(22)20-14(15(16,17)18)19-11-7-9-12(10-8-11)21(23)24/h7-10,14,19H,2-6H2,1H3,(H,20,22) |
InChI Key |
FRGXFVPWGRPRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















